4-(Dimethylamino)-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide
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Overview
Description
4-Epianhydrotetracycline is a degradation product of tetracycline, a widely used antibiotic. This compound forms through the epimerization and dehydration of tetracycline at the C6 position, leading to the aromatization of the B ring . It is known for its significantly higher toxicity compared to tetracycline and doxycycline .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Epianhydrotetracycline is typically formed as a degradation product of tetracycline under specific conditions. The process involves the epimerization of tetracycline followed by dehydration at the C6 position. This reaction can be facilitated by acidic or basic conditions, often involving the use of hydrochloric acid or sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of 4-Epianhydrotetracycline is not a primary goal but rather a byproduct of tetracycline manufacturing. The compound is often isolated and quantified using high-performance liquid chromatography (HPLC) methods. These methods involve the use of specific columns and mobile phases to separate and detect 4-Epianhydrotetracycline from other tetracycline derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Epianhydrotetracycline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert 4-Epianhydrotetracycline back to less oxidized forms.
Substitution: This compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield less oxidized forms of the compound .
Scientific Research Applications
4-Epianhydrotetracycline has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of tetracycline stability and degradation.
Medicine: Research focuses on its toxicity and potential therapeutic applications, despite its higher toxicity compared to tetracycline.
Industry: It is used in quality control processes to monitor the stability of tetracycline-containing products.
Mechanism of Action
4-Epianhydrotetracycline exerts its effects primarily through interactions with bacterial ribosomes, similar to tetracycline. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site . This action disrupts bacterial growth and replication. Additionally, the compound can induce antibiotic resistance mechanisms in bacteria, leading to increased mutation rates and multidrug resistance .
Comparison with Similar Compounds
4-Epitetracycline: Another degradation product of tetracycline, formed through epimerization without dehydration.
Anhydrotetracycline: Formed through the dehydration of tetracycline without epimerization.
Tetracycline: The parent compound, widely used as an antibiotic.
Uniqueness: 4-Epianhydrotetracycline is unique due to its combination of epimerization and dehydration, leading to a distinct chemical structure and significantly higher toxicity. This makes it a valuable compound for studying the stability and degradation of tetracycline, as well as its effects on bacterial resistance mechanisms .
Properties
IUPAC Name |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTKGQINVKPHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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